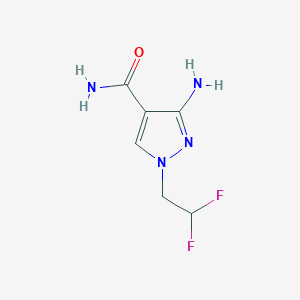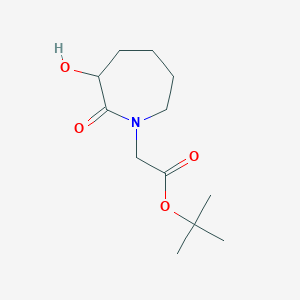
3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide, also known as DFP-10825, is a small molecule compound that has been studied for its potential therapeutic applications in various fields of medicine. The compound is synthesized through a multi-step process, and its mechanism of action involves the inhibition of specific enzymes and signaling pathways in cells.
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies on Pyrazole Derivatives : Research includes the functionalization of pyrazole compounds to explore different reaction mechanisms and product formations. For instance, studies on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives highlight the synthetic pathways to achieve different pyrazole-based structures through reactions with aminophenols and diaminopyridine, providing a foundational understanding of pyrazole chemistry and its potential for creating new compounds with varied applications (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).
Synthesis and Biological Evaluation : Several studies have been conducted on synthesizing and evaluating the biological activities of pyrazole derivatives, including antitumor and cytotoxic activities. These efforts aim to develop new therapeutic agents by exploring the structure-activity relationships of pyrazole-based compounds. For example, research into pyrazolo[1,5-a]-pyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides has been shown to provide valuable insights into their potential antitumor properties (Hafez et al., 2013).
Fluorinated Pyrazoles and Their Applications : The development of fluorinated pyrazoles, including those with difluoromethyl groups, has been a focus due to their relevance in medicinal chemistry and agrochemicals. These compounds are explored for their fungicidal and nematocidal activities, offering a promising avenue for the development of new agricultural chemicals. The synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and their evaluation against phytopathogenic fungi and nematodes highlight the potential agricultural applications of these compounds (Zhao et al., 2017).
Sensor Development and Environmental Applications : Pyrazole derivatives have also been utilized in the development of sensors for environmental and biological applications. For instance, the creation of a Cr3+ ion-selective electrode based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide demonstrates the utility of pyrazole compounds in analytical chemistry for detecting metal ions in various samples, indicating their potential for environmental monitoring and safety assessments (Zamani et al., 2009).
Eigenschaften
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O/c7-4(8)2-12-1-3(6(10)13)5(9)11-12/h1,4H,2H2,(H2,9,11)(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNUSVZDFOSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2736550.png)





![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)
![5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2736558.png)



![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2736566.png)

